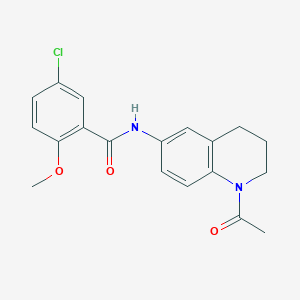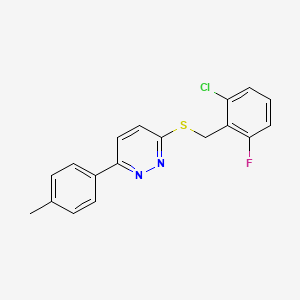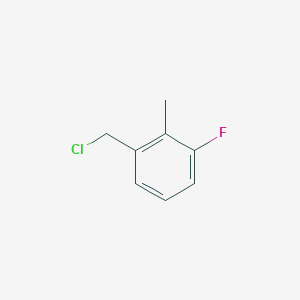
(3-Fluoro-4-methoxyphenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-4-methoxyphenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C17H23FN2O3 and its molecular weight is 322.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Direct α-Fluorination of Ketones
- Research has shown that direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones, including methoxy or hydroxy substituted derivatives, can be achieved without prior activation of the target molecules. This method, utilizing a specific fluorine atom transfer reagent, allows for the transformation of certain derivatives to their corresponding α-fluoro derivatives in high yield (Stavber, Jereb, & Zupan, 2002).
High-Performance Liquid Chromatography and Sensitive Detection of Amino Acids
- The use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a pre-column fluorescent labeling reagent for high-performance liquid chromatography of amino acids, including derivatization and sensitive detection, is another area of research. This method allows for the separation and detection of amino acids, including proline and hydroxyproline, at very low levels (Watanabe & Imai, 1981).
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane
- The compound 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) has been confirmed as an effective reagent for introducing a fluorine atom into organic molecules. This includes the regioselective formation of vicinal fluoro-hydroxy, fluoro-methoxy, or fluoro-acetoxy adducts, highlighting its potential in organic synthesis (Stavber, Zupan, Poss, & Shia, 1995).
Chemistry of Organo Halogenic Molecules
- Investigations into the role of reagent structure on the reactivity of various N–F class fluorinating reagents have been conducted, focusing on their interaction with hydroxy-substituted organic molecules. These studies provide insights into the mechanisms and efficiency of fluorination processes (Zupan, Iskra, & Stavber, 1995).
Synthesis and Crystal Structure Studies
- The synthesis and crystal structure analysis of various boric acid ester intermediates with benzene rings have been performed. These studies include density functional theory (DFT) calculations to compare with X-ray diffraction values, providing insights into molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Synthesis of Fluorinated Compounds
- Research has been conducted on the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones. This includes the development of methods for sequential nucleophilic aromatic substitution reactions, facilitating access to a variety of fluorinated fluorophores and related compounds (Woydziak, Fu, & Peterson, 2012).
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-22-16-4-3-13(11-15(16)18)17(21)20-7-2-6-19(8-9-20)14-5-10-23-12-14/h3-4,11,14H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIANHLCVEGYIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCN(CC2)C3CCOC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide](/img/structure/B2505517.png)
![N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2505521.png)

![4-butoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2505526.png)


![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)

![(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol](/img/structure/B2505534.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea](/img/structure/B2505536.png)
![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)


![Ethyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2505540.png)
